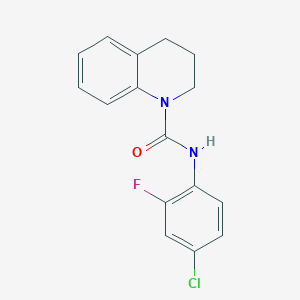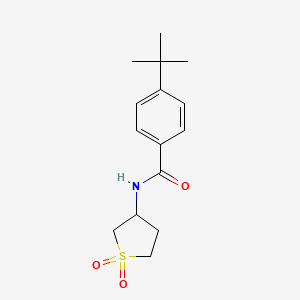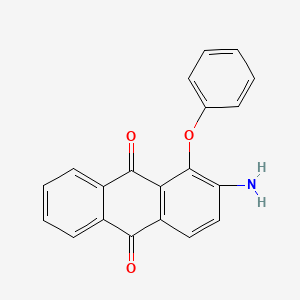
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a derivative of quinoline, which is a heterocyclic compound that has been shown to have a variety of biological activities.
作用機序
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist of the TRPA1 channel, binding to the channel and preventing its activation by various stimuli. This leads to a decrease in pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide also inhibits the activity of the hERG potassium channel by binding to a specific site on the channel and preventing the flow of potassium ions. This can lead to changes in cardiac function.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor activity in vitro. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to have effects on cardiac function, including prolongation of the QT interval.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages as a tool in scientific research. It is a selective antagonist of the TRPA1 channel, which allows for specific targeting of this channel in experiments. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have potential cardiac toxicity, which must be taken into account when designing experiments.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more selective TRPA1 antagonists that do not have off-target effects on other ion channels. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in the treatment of inflammatory diseases and cancer. Finally, further research is needed to fully understand the potential cardiac toxicity of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and to develop strategies to mitigate this toxicity.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 3-oxo-4-phenylbutanoate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use as a tool in scientific research. It has been shown to act as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac function.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSSHRREUOKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)


![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)